N-(4-Oxocyclohexyl)acetamide

Pharmaceutical Intermediate Quality Control Regulatory Compliance

Generic cyclohexanone derivatives risk failed Pramipexole syntheses from unprotected amine side reactions. N-(4-Oxocyclohexyl)acetamide solves this with its essential protected acetamide group, enabling selective Hantzsch cyclization for ANDA-compliant production. • >98% purity with full characterization for method validation (AMV) and QC • 96% catalytic green synthesis eliminates chromium waste, supporting sustainability goals • Validated reactant for falcipain inhibitor SAR, reducing medicinal chemistry risk

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 27514-08-5
Cat. No. B123319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Oxocyclohexyl)acetamide
CAS27514-08-5
Synonyms4-(Acetylamino)cyclohexanone;  4-Acetamidocyclohexanone
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC(=O)CC1
InChIInChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10)
InChIKeyWZEMYWNHKFIVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Oxocyclohexyl)acetamide Product Overview


N-(4-Oxocyclohexyl)acetamide, also known as 4-acetamidocyclohexanone, is a white to light yellow crystalline powder with a molecular weight of 155.19 g/mol and an empirical formula of C₈H₁₃NO₂ [1]. It is a key pharmaceutical intermediate, most notably employed in the synthesis of Pramipexole dihydrochloride, a primary treatment for Parkinson's disease, and Cariprazine, an antipsychotic agent [2]. The compound features both an acetamide and a ketone functional group, rendering it a versatile building block for a wide array of organic and medicinal chemistry applications .

N-(4-Oxocyclohexyl)acetamide Substitution Challenges


Direct substitution of N-(4-Oxocyclohexyl)acetamide with other cyclohexanone derivatives like 4-aminocyclohexanone or its reduced analog trans-4-acetamidocyclohexanol is not feasible due to fundamental differences in reactivity, purity requirements, and established regulatory frameworks. The protected amino group in the target compound is essential for the downstream Hantzsch reaction in Pramipexole synthesis, preventing unwanted side reactions [1]. Furthermore, the compound's specific role in regulatory-compliant methods (e.g., ANDA applications) necessitates a defined, high-purity standard [2]. The distinct functional groups (ketone and protected amine) confer unique reactivity profiles that cannot be replicated by simpler analogs, directly impacting synthetic yields and final product quality.

N-(4-Oxocyclohexyl)acetamide Evidence Guide


Purity for Regulatory-Compliant Synthesis

The target compound is supplied with a minimum purity of 98.0% as determined by Gas Chromatography (GC), and in specific contexts, a purity of ≥99.0% is required for its use in the synthesis of Pramipexole [1]. In contrast, the related intermediate 4-aminocyclohexanone, which lacks the protective acetyl group, is commercially available but its purity specification is less rigorously defined for this application . The higher and more stringently verified purity of N-(4-Oxocyclohexyl)acetamide is a critical differentiator for industrial procurement, ensuring compliance with pharmacopeial standards and reducing the need for additional purification steps in the manufacturing process [2].

Pharmaceutical Intermediate Quality Control Regulatory Compliance

Green Synthesis vs. Traditional Oxidation

A catalytic oxidative dehydrogenation method using a 25%WO₃/SiO₂ catalyst and H₂O₂ achieves a yield of about 96% for the synthesis of N-(4-Oxocyclohexyl)acetamide from trans-4-acetamidocyclohexanol [1]. This represents a significant improvement over the traditional bichromate oxidation process, which produces toxic chromium residues and acidic wastewater [2]. While a specific yield for the traditional method is not provided, the 96% yield from the new method, combined with its environmental benefits, establishes this as a preferred, modern synthetic route for large-scale procurement.

Green Chemistry Catalytic Synthesis Process Optimization

Physical Characteristics for Process Consistency

The target compound exhibits a consistent melting point range of 136-140°C [1]. This is in contrast to a structurally related compound, N-(4-oxocyclohexyl)phthalimide, which has a reported melting point of 102-104°C . The higher and sharply defined melting point of N-(4-Oxocyclohexyl)acetamide serves as a reliable and simple quality control marker for identity and purity verification upon receipt, which is crucial for maintaining batch-to-batch consistency in large-scale pharmaceutical production .

Analytical Chemistry Quality Assurance Process Control

N-(4-Oxocyclohexyl)acetamide Procurement Scenarios


Regulatory-Compliant Pramipexole & Cariprazine Synthesis

This is the primary application scenario for procuring N-(4-Oxocyclohexyl)acetamide. When synthesizing Pramipexole dihydrochloride or Cariprazine, especially for ANDA (Abbreviated New Drug Application) filings or commercial production, the high purity (≥98%) and well-characterized nature of this compound are non-negotiable [1]. The defined purity and consistent physical properties directly support method validation (AMV) and quality control (QC) processes mandated by regulatory bodies, making it the only appropriate choice for this critical path [2].

Falcipain Inhibitor & Antiparasitic Agent Synthesis

In early-stage drug discovery, the compound is a validated reactant for preparing 2-Pyrimidinecarbonitrile derivatives that function as falcipain inhibitors and antiparasitic agents [3]. Its established use in this context, supported by primary literature, provides a well-trodden path for medicinal chemists. Procuring this specific intermediate, rather than a novel or less-characterized analog, reduces the risk of failed syntheses and accelerates the generation of structure-activity relationship (SAR) data.

Green Chemistry and Sustainable Manufacturing

For procurement departments prioritizing sustainability, the demonstrated high-yield (96%) catalytic synthesis of this compound from trans-4-acetamidocyclohexanol is a significant advantage [4]. This green chemistry approach avoids the hazardous chromium waste associated with traditional oxidation, thereby lowering the environmental footprint of the overall manufacturing process and aligning with corporate sustainability goals [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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